
Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate is a complex organic compound that features a pyrimidine ring fused with a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the thiazole moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as crystallization or chromatography to ensure the final product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups that enhance biological activity.
Scientific Research Applications
Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-mercapto-6-phenylpyrimidine-4-carboxylate: Another compound with a pyrimidine ring, known for its biological activities.
Methyl 2-ethyl-6-hydroxypyridine-4-carboxylate: A related compound with a pyridine ring, used in various chemical applications.
Uniqueness
Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate is unique due to its specific combination of a pyrimidine and thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Biological Activity
Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a thiazole ring fused with a pyrimidine derivative, which is known to contribute to various biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through reactions with α-haloketones and thiourea, followed by the condensation of β-dicarbonyl compounds with amidines to form the pyrimidine ring. The final product is obtained through esterification with ethanol under acidic conditions.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating various thiazole derivatives reported that compounds similar to this one showed effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 μg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Thiazole Derivatives
Compound | MIC (μg/mL) | Target Bacteria |
---|---|---|
Compound A | 1.56 | Staphylococcus aureus |
Compound B | 3.12 | Escherichia coli |
Compound C | 6.25 | Pseudomonas aeruginosa |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that similar thiazole-pyrimidine derivatives can inhibit cancer cell proliferation. For example, a study highlighted that specific derivatives exhibited cytotoxic effects on various cancer cell lines, indicating potential for further development as anticancer agents .
Table 2: Cytotoxicity of Thiazole-Pyrimidine Derivatives
Compound | IC50 (μM) | Cancer Cell Line |
---|---|---|
Compound D | 10 | A431 (vulvar carcinoma) |
Compound E | 15 | MCF-7 (breast cancer) |
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial or cancerous cells. For instance, it has been suggested that compounds with similar structures can act as enzyme inhibitors, potentially disrupting metabolic pathways essential for pathogen survival or tumor growth .
Case Studies
- Antimicrobial Efficacy : A series of thiazole derivatives were screened for their antibacterial activity against E. coli and Bacillus subtilis. The most active derivative in this series demonstrated an IC50 value of 5.3 μM against the enzyme ecKAS III, showcasing its potential as an antimicrobial agent .
- Anticancer Screening : In a comparative study involving multiple thiazole derivatives, one compound exhibited significant cytotoxicity against A431 cells with an IC50 value of 10 μM, highlighting its potential as an anticancer drug candidate .
Q & A
Q. Basic: What are the key synthetic routes for Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate, and how can reaction conditions be optimized for higher yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via condensation of ethyl acetoacetate with thiourea derivatives under acidic conditions. Subsequent functionalization includes coupling with pyrimidine moieties using carbodiimide-based reagents (e.g., EDC/HOBt). Key optimizations include:
- Temperature control : Maintaining 0–5°C during sensitive steps (e.g., bromine substitution) to minimize side reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency for pyrimidine coupling .
- Purification : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .
Q. Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., thiazole C-2 and pyrimidine C-4 connectivity) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 351.08) and fragmentation patterns .
- X-ray Crystallography : SHELX programs (SHELXL for refinement) resolve 3D structures, particularly for assessing hydrogen bonding between the hydroxypyrimidine and thiazole groups .
Q. Advanced: How can researchers analyze contradictions in reported biological activities across studies?
Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) may arise from:
- Purity variations : Validate compound integrity via HPLC and elemental analysis .
- Assay conditions : Standardize cell lines (e.g., HCT-116 for cytotoxicity) and incubation times to reduce variability .
- Target selectivity : Use competitive binding assays (e.g., fluorescence polarization) to confirm interactions with specific enzymes like topoisomerase II .
Q. Advanced: What strategies enhance bioactivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3) at pyrimidine C-6 to improve DNA intercalation .
- Heterocycle replacement : Swap thiazole with isoxazole to alter pharmacokinetics (e.g., logP reduction for better solubility) .
- Biological testing : Prioritize in vitro enzyme inhibition assays (e.g., IC50 against kinase targets) before in vivo models .
Q. Advanced: How can crystallography resolve low-resolution data for this compound?
Methodological Answer:
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios for small crystals .
- Refinement in SHELXL : Apply TWIN and BASF commands to model twinning or disorder, especially for flexible hydroxypyrimidine groups .
- Validation tools : Check Rmerge (<5%) and Ramachandran plots (≥95% in favored regions) to ensure model accuracy .
Q. Basic: What are common biological targets and assays for this compound?
Methodological Answer:
- Antimicrobial activity : Broth microdilution (MIC against S. aureus and C. albicans) .
- Anticancer screening : MTT assays on colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines .
- Enzyme inhibition : Fluorescence-based assays for topoisomerase II or β-catenin .
Q. Advanced: How can computational modeling guide experimental design?
Methodological Answer:
- Molecular docking (AutoDock Vina) : Predict binding modes to β-catenin (PDB: 1JDH) with scoring functions (ΔG < -8 kcal/mol) .
- ADMET prediction : Use SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .
- MD simulations (GROMACS) : Assess protein-ligand stability over 100 ns trajectories to prioritize derivatives .
Properties
IUPAC Name |
ethyl 2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c1-2-19-10(18)7-4-20-11(14-7)15-9(17)6-3-8(16)13-5-12-6/h3-5H,2H2,1H3,(H,12,13,16)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODXXMFUQGZDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.